2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile 2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 170998-16-0
VCID: VC20919783
InChI: InChI=1S/C7H9N3/c1-6-7(2)10(4-3-8)5-9-6/h5H,4H2,1-2H3
SMILES: CC1=C(N(C=N1)CC#N)C
Molecular Formula: C7H9N3
Molecular Weight: 135.17 g/mol

2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile

CAS No.: 170998-16-0

Cat. No.: VC20919783

Molecular Formula: C7H9N3

Molecular Weight: 135.17 g/mol

* For research use only. Not for human or veterinary use.

2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile - 170998-16-0

Specification

CAS No. 170998-16-0
Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
IUPAC Name 2-(4,5-dimethylimidazol-1-yl)acetonitrile
Standard InChI InChI=1S/C7H9N3/c1-6-7(2)10(4-3-8)5-9-6/h5H,4H2,1-2H3
Standard InChI Key WXKDMKDCBFFKOM-UHFFFAOYSA-N
SMILES CC1=C(N(C=N1)CC#N)C
Canonical SMILES CC1=C(N(C=N1)CC#N)C

Introduction

2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic rings containing two nonadjacent nitrogen atoms. This specific compound incorporates a dimethylated imidazole ring attached to an acetonitrile moiety, which is a cyano group linked to a methylene group.

Chemical Formula:

C8H9N3

Molecular Weight:

149.18 g/mol

Synthesis:

The synthesis of 2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile typically involves reactions that form the imidazole ring or attach it to an acetonitrile moiety through appropriate coupling reactions.

PropertyDescription
Molecular FormulaC8H9N3
Molecular Weight149.18 g/mol
SolubilityPolar solvents

Potential Applications

While specific applications for this compound may not be well-documented in mainstream literature, compounds with similar structures have been explored for their biological activity or as intermediates in chemical synthesis:

Biological Activity:

Imidazole derivatives often show antimicrobial or antifungal properties due to their ability to interact with biological targets like enzymes or receptors.

Synthetic Intermediates:

The presence of both an imidazole ring and a nitrile group makes this compound useful as an intermediate for synthesizing more complex molecules through further functionalization reactions.

Research Findings

Research on compounds similar to 2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile has highlighted their versatility:

Antimicrobial Studies

Studies involving related imidazole compounds have shown promising results against certain pathogens by inhibiting essential microbial enzymes.1

Material Science Applications

In materials science, nitriles can serve as precursors for polymers or other advanced materials due to their reactivity under various conditions.2

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